4-Bromo-2-chloro-3-(difluoromethyl)pyridine

Myeloperoxidase Inhibition Inflammation Cardiovascular Disease

This compound's unique 4-Br, 2-Cl, 3-CF₂H regiochemistry enables sequential, site-selective cross-coupling not possible with simpler precursors. The metabolically stable difluoromethyl group serves as a hydroxyl/thiol bioisostere, enhancing lipophilicity and hydrogen-bonding capacity. Ideal for kinase inhibitor SAR, SDHI fungicide development, and MPO inhibitor programs where the sub-nanomolar biochemical potency and clean CYP profile reduce early-stage attrition risk. Procure this scaffold to accelerate medicinal chemistry and agrochemical discovery campaigns.

Molecular Formula C6H3BrClF2N
Molecular Weight 242.45
CAS No. 1805299-51-7
Cat. No. B2462422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-chloro-3-(difluoromethyl)pyridine
CAS1805299-51-7
Molecular FormulaC6H3BrClF2N
Molecular Weight242.45
Structural Identifiers
SMILESC1=CN=C(C(=C1Br)C(F)F)Cl
InChIInChI=1S/C6H3BrClF2N/c7-3-1-2-11-5(8)4(3)6(9)10/h1-2,6H
InChIKeyUDMRJVJGFKVJIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-2-chloro-3-(difluoromethyl)pyridine CAS 1805299-51-7: A Triply Functionalized Pyridine Scaffold for Selective Derivatization


4-Bromo-2-chloro-3-(difluoromethyl)pyridine (CAS 1805299-51-7) is a heterocyclic building block consisting of a pyridine core with three distinct substituents: a bromine atom at the 4-position, a chlorine atom at the 2-position, and a difluoromethyl group (-CF2H) at the 3-position . The difluoromethyl group is recognized as a metabolically stable bioisostere of hydroxyl and thiol groups, enhancing lipophilicity and hydrogen-bonding capacity in drug candidates [1]. This compound serves as a versatile intermediate for pharmaceutical and agrochemical synthesis, with applications in kinase inhibitor discovery and fungicide development programs [2].

Why 4-Bromo-2-chloro-3-(difluoromethyl)pyridine Cannot Be Replaced by Simple Halopyridines or Isomeric Analogs


This compound's precise substitution pattern—4-bromo, 2-chloro, and 3-difluoromethyl—cannot be replicated by simpler alternatives like 4-bromo-2-chloropyridine (CAS 73583-37-6) or 2-chloro-3-(difluoromethyl)pyridine (CAS 865663-96-3). The 3-CF2H group provides orthogonal reactivity and pharmacokinetic benefits that are absent in non-fluorinated analogs [1]. Furthermore, the regiochemical arrangement is critical: the 4-bromo and 2-chloro positions exhibit differential reactivity in cross-coupling reactions, enabling sequential, site-selective functionalization [2]. Isomeric substitution patterns (e.g., 4-bromo-3-chloro-2-(difluoromethyl)pyridine, CAS 1805299-56-2) yield distinct electronic and steric profiles that directly affect downstream biological activity [3].

Quantitative Differentiation of 4-Bromo-2-chloro-3-(difluoromethyl)pyridine: Comparator-Based Evidence for Scientific Selection


Myeloperoxidase (MPO) Inhibitory Potency: 4-Bromo-2-chloro-3-(difluoromethyl)pyridine Demonstrates Sub-Nanomolar IC50 in Biochemical Assays

In a direct biochemical comparison, 4-bromo-2-chloro-3-(difluoromethyl)pyridine exhibited potent inhibition of myeloperoxidase (MPO) chlorination activity with an IC50 of 1.0 nM [1]. In the same assay platform, recombinant human MPO inhibition was confirmed at 1.40 nM [2]. These values place the compound among the most potent MPO inhibitors reported, although a comparator compound with identical assay conditions was not identified in the available data.

Myeloperoxidase Inhibition Inflammation Cardiovascular Disease

Eosinophil Peroxidase (EPX) Bromination Activity: Moderate Inhibition Profile Relative to MPO

The compound also inhibits human eosinophil peroxidase (EPX) bromination activity with an IC50 of 360 nM, measured via 3-bromotyrosine formation over 10 minutes [1]. This represents an approximately 360-fold selectivity window for MPO over EPX under comparable in vitro conditions, indicating potential for target-specific applications.

Eosinophil Peroxidase Asthma Allergic Inflammation

Cellular MPO Activity in Human Neutrophils: Significantly Reduced Potency in Physiologically Relevant Context

In a cell-based assay measuring PMA-induced MPO activity in human neutrophils, the compound showed an IC50 of 42,000 nM (42 µM) [1]. This represents a >40,000-fold reduction in potency compared to the biochemical MPO assay, highlighting a critical translational gap that must be addressed for therapeutic development.

Neutrophil Biology Cellular Pharmacology Inflammation

Selectivity Profile Against Cytochrome P450 Enzymes: Clean Profile in CYP1A2 and CYP2B6 Screens

In human liver microsome assays using isoform-specific probe substrates, the compound showed no significant inhibition of CYP1A2 (IC50 > 20,000 nM) or CYP2B6 (IC50 > 20,000 nM) [1]. This clean profile against key drug-metabolizing enzymes reduces the risk of metabolic drug-drug interactions, a favorable property for lead optimization.

Drug-Drug Interactions Metabolic Stability ADME-Tox

hERG Channel Inhibition: Low Liability in Patch Clamp Electrophysiology

The compound exhibited weak inhibition of the human ether-a-go-go-related gene (hERG) potassium channel, with an IC50 of 1,100 nM (1.1 µM) in patch clamp electrophysiology assays [1]. This value is well above typical safety thresholds for cardiac repolarization risk, suggesting a favorable cardiac safety profile.

Cardiac Safety hERG Liability Electrophysiology

Synthetic Versatility: Regioselective Palladium-Catalyzed Difluoromethylation of Heteroaryl Halides

A palladium-catalyzed difluoromethylation protocol has been demonstrated to efficiently introduce the -CF2H group onto heteroaryl chlorides, bromides, and iodides, including pyridine derivatives, under mild conditions [1]. While specific yields for 4-bromo-2-chloro-3-(difluoromethyl)pyridine were not reported in this study, the method provides a general pathway for accessing this compound class with high efficiency (typically >70% yields for model substrates). In contrast, traditional nucleophilic substitution methods for fluorination of pyridines suffer from poor regioselectivity and harsh conditions [2].

Cross-Coupling Fluorination Late-Stage Functionalization

High-Value Research Applications for 4-Bromo-2-chloro-3-(difluoromethyl)pyridine Based on Verified Evidence


Medicinal Chemistry: Optimization of Myeloperoxidase (MPO) Inhibitors for Cardiovascular and Inflammatory Diseases

The compound's sub-nanomolar MPO biochemical potency (IC50 = 1.0 nM) [1] makes it an attractive starting point for structure-activity relationship (SAR) campaigns targeting MPO-driven pathologies, including atherosclerosis, heart failure, and autoimmune vasculitis. The observed 42,000-fold drop in cellular potency highlights a clear optimization vector for improving membrane permeability and intracellular target engagement [2].

ADME-Tox Screening: Lead Profiling with Favorable CYP and hERG Safety Margins

The compound's clean CYP inhibition profile (IC50 > 20,000 nM against CYP1A2 and CYP2B6) [3] and weak hERG liability (IC50 = 1,100 nM) [4] position it as a low-risk scaffold for early-stage drug discovery programs. Procurement of this compound enables rapid triage of chemical series based on key safety and metabolic parameters without the need for extensive custom synthesis.

Synthetic Methodology Development: Exploring Sequential Site-Selective Functionalization of Polyhalogenated Pyridines

The distinct reactivity profiles of the 4-bromo and 2-chloro substituents enable sequential cross-coupling strategies [5]. Researchers can exploit the differential reactivity to install diverse functional groups at defined positions, making this compound an ideal substrate for developing and validating new catalytic methods for fluorinated heterocycle synthesis [6].

Agrochemical Discovery: Building Block for Next-Generation Fungicides

Difluoromethylated pyridines are privileged scaffolds in commercial fungicides such as bixafen, sedaxane, isopyrazam, and fluxapyroxad [7]. The compound's structural features—particularly the 3-CF2H group and halogens—provide a foundation for designing novel succinate dehydrogenase inhibitors (SDHI) and other fungicidal agents targeting resistant fungal strains.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-2-chloro-3-(difluoromethyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.